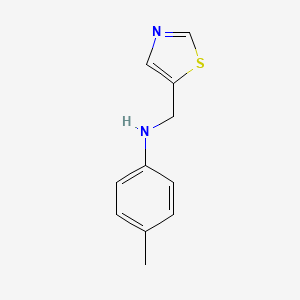
2-Butyl-5-methylpyridin-3-amine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-Butyl-5-methylpyridin-3-amine is a chemical compound belonging to the pyridine family Pyridines are heterocyclic aromatic organic compounds with a six-membered ring containing one nitrogen atom This particular compound is characterized by the presence of a butyl group at the second position, a methyl group at the fifth position, and an amine group at the third position on the pyridine ring
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of 2-Butyl-5-methylpyridin-3-amine can be achieved through several methods. One common approach involves the palladium-catalyzed Suzuki cross-coupling reaction. This method uses 5-bromo-2-methylpyridin-3-amine as a starting material, which undergoes coupling with butylboronic acid in the presence of a palladium catalyst . The reaction is typically carried out in an inert atmosphere, such as nitrogen or argon, and requires a base like potassium carbonate to facilitate the coupling process.
Industrial Production Methods: Industrial production of this compound may involve continuous flow synthesis techniques. These methods offer advantages such as improved reaction control, higher yields, and scalability. For instance, the α-methylation of pyridines using a continuous flow system with a Raney nickel catalyst has been reported .
Analyse Chemischer Reaktionen
Types of Reactions: 2-Butyl-5-methylpyridin-3-amine can undergo various chemical reactions, including:
Oxidation: The amine group can be oxidized to form corresponding nitroso or nitro derivatives.
Reduction: The compound can be reduced to form secondary or tertiary amines.
Substitution: The pyridine ring can undergo electrophilic substitution reactions, such as halogenation or nitration.
Common Reagents and Conditions:
Oxidation: Reagents like hydrogen peroxide or potassium permanganate can be used under acidic or basic conditions.
Reduction: Catalytic hydrogenation using palladium on carbon or lithium aluminum hydride can be employed.
Substitution: Halogenating agents like bromine or chlorine in the presence of a Lewis acid catalyst can be used.
Major Products Formed:
Oxidation: Formation of nitroso or nitro derivatives.
Reduction: Formation of secondary or tertiary amines.
Substitution: Formation of halogenated pyridine derivatives.
Wissenschaftliche Forschungsanwendungen
2-Butyl-5-methylpyridin-3-amine has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.
Biology: The compound’s derivatives have shown potential as biofilm inhibitors and anti-thrombolytic agents.
Medicine: It is being investigated for its potential therapeutic properties, including anti-inflammatory and anti-cancer activities.
Wirkmechanismus
The mechanism of action of 2-Butyl-5-methylpyridin-3-amine and its derivatives involves interactions with specific molecular targets. For instance, the compound can act as a ligand, binding to metal ions or proteins, thereby modulating their activity. The exact pathways and targets depend on the specific application and derivative being studied. Density functional theory (DFT) studies have been used to investigate the molecular interactions and potential reaction pathways .
Vergleich Mit ähnlichen Verbindungen
2-Methylpyridin-3-amine: Lacks the butyl group, resulting in different chemical properties and reactivity.
5-Bromo-2-methylpyridin-3-amine: Contains a bromine atom instead of a butyl group, used in Suzuki cross-coupling reactions.
2-Butylpyridine: Lacks the amine group, leading to different biological and chemical properties.
Uniqueness: 2-Butyl-5-methylpyridin-3-amine is unique due to the combination of its butyl and methyl substituents along with the amine group. This specific arrangement imparts distinct chemical reactivity and potential biological activity, making it a valuable compound for various applications in research and industry.
Eigenschaften
Molekularformel |
C10H16N2 |
|---|---|
Molekulargewicht |
164.25 g/mol |
IUPAC-Name |
2-butyl-5-methylpyridin-3-amine |
InChI |
InChI=1S/C10H16N2/c1-3-4-5-10-9(11)6-8(2)7-12-10/h6-7H,3-5,11H2,1-2H3 |
InChI-Schlüssel |
HUWAUMKQFQJLHF-UHFFFAOYSA-N |
Kanonische SMILES |
CCCCC1=C(C=C(C=N1)C)N |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



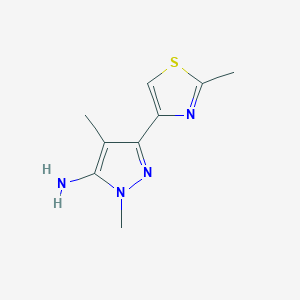
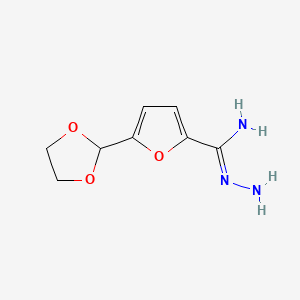


![5-Bromo-1-[(pyridin-3-yl)methyl]-1H-1,2,4-triazol-3-amine](/img/structure/B13309911.png)
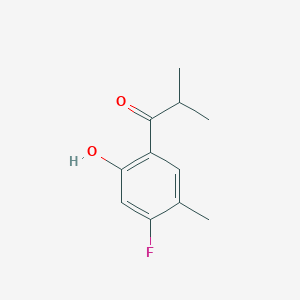
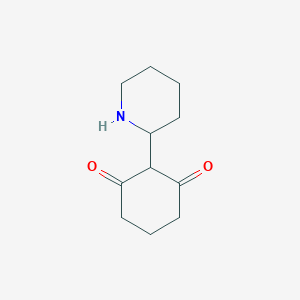


![2-[5-(Thiophene-3-carbonyl)thiophen-2-yl]ethan-1-amine](/img/structure/B13309949.png)

